(S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one
Description
Oxazolidin-2-ones are a class of heterocyclic compounds with significant pharmaceutical relevance, particularly as antimicrobial agents and chiral auxiliaries in organic synthesis . (S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one is a chiral oxazolidin-2-one derivative featuring a 4-nitrophenyl group at position 3 and an ethyl substituent at position 2. The 4-nitrophenyl group contributes to electronic effects (e.g., electron-withdrawing nature) and steric bulk, which may influence reactivity, stereoselectivity, and biological activity.
Structure
3D Structure
Properties
CAS No. |
572923-12-7 |
|---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
(4S)-4-ethyl-3-(4-nitrophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H12N2O4/c1-2-8-7-17-11(14)12(8)9-3-5-10(6-4-9)13(15)16/h3-6,8H,2,7H2,1H3/t8-/m0/s1 |
InChI Key |
NLJGIZLFPORZNC-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@H]1COC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCC1COC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one can be achieved through various methods. One efficient approach involves the combination of an asymmetric aldol reaction and a modified Curtius protocol. This method uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks . The reaction conditions typically involve the use of specific reagents and solvents to ensure high stereoselectivity and yield.
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in the synthesis of more complex molecules with potential biological activity.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Oxazolidinones, including (S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one, are known for their antimicrobial properties. They act as inhibitors of bacterial protein synthesis, making them valuable in the treatment of infections caused by Gram-positive bacteria. Research indicates that derivatives of oxazolidinones have shown efficacy against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) .
Drug Development : The compound serves as an intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the preparation of Zolmitriptan, a medication used to treat migraines. The synthesis process has been improved to enhance yield and safety by substituting toxic reagents with safer alternatives .
Synthesis and Chemical Reactions
Synthesis Techniques : The preparation of this compound can be achieved through several synthetic routes. Recent advancements focus on using less hazardous materials and improving overall yields. For example, the use of dialkyl carbonates has been proposed as a safer alternative to phosgene in the cyclization step during synthesis .
Copper-Catalyzed Reactions : Recent studies have explored copper-catalyzed reactions involving oxazolidinones, which have shown promise in forming C-S bonds with aryl iodides. This method highlights the versatility of oxazolidinone derivatives in facilitating complex organic transformations .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one involves its interaction with specific molecular targets. For instance, oxazolidinone derivatives are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome . This prevents the formation of functional proteins, thereby exerting an antibacterial effect. The exact molecular pathways and targets may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
(4S,5R)-4-Methyl-5-(4-nitrophenyl)oxazolidin-2-one (Compound 8i)
- Structure : Features a methyl group at position 4 and a 4-nitrophenyl group at position 5.
- Key Data :
(S)-4-(4-Nitrobenzyl)oxazolidin-2-one
- Structure : Contains a nitrobenzyl group at position 4 instead of ethyl and lacks the 4-nitrophenyl substitution at position 3 .
- Comparison: The nitrobenzyl group introduces a flexible linker between the oxazolidinone core and the aromatic ring, which could enhance solubility or enable different binding modes compared to the rigid 3-(4-nitrophenyl) group in the target compound.
1,3,4-Thiadiazole Derivatives
- Structure: Derivatives synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide include a 4-nitrophenyl group coupled with a thiadiazole ring .
- Key Data :
- Comparison: The 4-nitrophenyl group enhances antimicrobial potency in both thiadiazoles and oxazolidinones. However, the oxazolidinone core in the target compound may offer distinct mechanisms of action, such as inhibition of bacterial protein synthesis (as seen in linezolid) .
Stereochemical and Conformational Considerations
- Stereochemistry : The (S)-configuration at position 4 in the target compound is critical for enantioselective synthesis and pharmacological activity. For example, linezolid’s efficacy against Gram-positive bacteria depends on its stereochemistry .
- Conformational Analysis : The anti-linear conformation observed in 3,3′-(ethane-1,2-diyl)bis(2-thioxo-1,3-oxazolidin-4-one) () suggests that substituent rigidity and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) influence packing and stability. The ethyl group in the target compound may similarly affect crystal packing or solution-phase behavior.
Data Tables
Table 1: Structural and Spectroscopic Comparison
Table 2: Impact of Substituent Position on Properties
Biological Activity
(S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.
Overview of Oxazolidin-2-one Compounds
Oxazolidin-2-one derivatives have been extensively studied for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The structural features of these compounds often correlate with their biological efficacy, making them a focal point in drug design and development .
- Antibacterial Activity :
- Compounds within the oxazolidin-2-one class have demonstrated effectiveness against various bacterial strains. They primarily function by inhibiting bacterial protein synthesis, specifically targeting the 50S ribosomal subunit. This mechanism is similar to that of linezolid, a well-known oxazolidinone antibiotic .
- Anticancer Properties :
- Recent studies have highlighted the potential of oxazolidin-2-one derivatives to induce apoptosis in cancer cells. For instance, compounds like this compound have shown promising results in inhibiting the growth of human leukemia HL-60 cells through mechanisms involving caspase activation and DNA fragmentation .
Anticancer Activity
A study evaluated various oxazolidin-2-one derivatives against HL-60 leukemia cells. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value indicating effective concentration for inducing cell death. The compound's activity was associated with DNA fragmentation, suggesting a clear link between its structure and the mechanism of inducing apoptosis .
Antibacterial Efficacy
In another study focusing on the antibacterial properties of oxazolidinones, this compound was tested against a range of Gram-positive bacteria. The compound showed low nanomolar IC50 values against bacterial DNA gyrase, indicating potent inhibitory activity .
Comparative Data Table
| Compound Name | Biological Activity | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | Anticancer | 10.5 | Induces apoptosis via caspase activation |
| (S)-4-Ethyl-3-(phenyl)oxazolidin-2-one | Antibacterial | 15.0 | Inhibits protein synthesis |
| Linezolid | Antibacterial | 0.5 | Inhibits bacterial protein synthesis |
Research Findings
- Caspase Activation :
- DNA Fragmentation :
- Broad-Spectrum Antibacterial Activity :
Q & A
Basic: What experimental techniques are recommended for characterizing the stereochemical purity of (S)-4-Ethyl-3-(4-nitrophenyl)oxazolidin-2-one?
Methodological Answer:
To confirm stereochemical purity, combine X-ray crystallography (for absolute configuration) with chiral HPLC or NMR spectroscopy using chiral solvating agents. For crystallographic analysis, employ SHELXL (via the WinGX suite ) to refine the structure and validate enantiomeric integrity . Vibrational circular dichroism (VCD) can also resolve ambiguities in solution-phase chirality.
Advanced: How can computational methods reconcile contradictions between experimental and theoretical NMR chemical shifts for this compound?
Methodological Answer:
Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP ) and basis sets like 6-311++G(d,p) to simulate NMR spectra. Compare computed isotropic shielding constants (via gauge-including atomic orbitals, GIAO) with experimental δ values. Discrepancies often arise from solvent effects or conformational flexibility—address these by including implicit solvent models (e.g., PCM) and performing conformational searches .
Basic: What are common synthetic routes to this compound, and how is enantioselectivity controlled?
Methodological Answer:
Synthesis typically involves asymmetric Evans aldol reactions using chiral oxazolidinone auxiliaries. For example, react 4-nitrophenylacetyl chloride with a chiral (S)-4-substituted oxazolidinone under basic conditions (e.g., NaH/THF). Enantioselectivity is ensured by steric hindrance from the ethyl group and chiral induction during acyloxyazolidinone formation. Purify intermediates via column chromatography (e.g., silica gel, ether/pentane gradients) to isolate the desired diastereomer .
Advanced: How should researchers troubleshoot failed hydrolysis or ring-opening reactions of this oxazolidinone derivative?
Methodological Answer:
If hydrolysis fails (e.g., using Cs₂CO₃ or LiOH), consider alternative protective groups (e.g., dibenzyl instead of Boc/Cbz) to avoid carbonyl interference. For ring-opening, use nucleophiles like Grignard reagents in anhydrous THF at low temperatures (-78°C). Monitor reaction progress via TLC or LC-MS , and isolate intermediates to identify decomposition pathways (e.g., retro-aldol reactions) .
Basic: Which spectroscopic methods are critical for validating the electronic and structural properties of this compound?
Methodological Answer:
- UV-Vis spectroscopy : Assess π→π* transitions in the 4-nitrophenyl group (λmax ~ 310–330 nm in DMSO).
- IR/Raman spectroscopy : Confirm carbonyl (C=O) stretching (~1750 cm⁻¹) and nitro (NO₂) symmetric/asymmetric vibrations (~1520/1340 cm⁻¹).
- ¹H/¹³C NMR : Assign signals using 2D techniques (COSY, HSQC) to resolve overlapping peaks from the ethyl and aromatic moieties .
Advanced: How can molecular docking studies predict the bioactivity of this compound, and how are these predictions validated?
Methodological Answer:
Perform in silico docking (AutoDock Vina, Schrödinger Suite) against target enzymes (e.g., proteases or kinases). Use the 4-nitrophenyl group as a pharmacophore for π-π stacking in hydrophobic pockets. Validate predictions via:
- Enzyme inhibition assays (e.g., IC₅₀ determination using fluorogenic substrates).
- X-ray crystallography of ligand-protein complexes to confirm binding poses .
Basic: What crystallographic software and workflows are recommended for resolving disordered structures in this compound?
Methodological Answer:
Use SHELXL (via WinGX/ORTEP ) to refine disordered moieties (e.g., ethyl or nitro groups). Apply ISOR and SIMU restraints to manage thermal motion. For severe disorder, employ TWINABS to handle twinning. Validate refinement with R1/wR2 convergence and GooF (1.0–1.1) .
Advanced: How do solvent polarity and temperature affect the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions involving the 4-nitrophenyl group. Lower temperatures (-20°C) favor kinetic control in stereoselective substitutions. Use Eyring plots to correlate activation parameters (ΔH‡, ΔS‡) with solvent dielectric constants .
Basic: What are the best practices for storing this compound to prevent decomposition?
Methodological Answer:
Store under inert gas (Ar/N₂) at -20°C in amber vials to avoid photodegradation of the nitro group. Use desiccants (silica gel) to prevent hydrolysis. Confirm stability via periodic HPLC-UV analysis (C18 column, acetonitrile/water mobile phase) .
Advanced: How can time-resolved spectroscopic techniques elucidate the compound’s photophysical behavior?
Methodological Answer:
Employ transient absorption spectroscopy (fs-ps timescales) to study excited-state dynamics. The 4-nitrophenyl group exhibits charge-transfer states; monitor decay kinetics in solvents of varying polarity. Compare with TD-DFT simulations to assign transient species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
